4-Chloropyrimido[5,4-d]pyrimidine
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Overview
Description
4-Chloropyrimido[5,4-d]pyrimidine is a bicyclic compound that consists of two fused pyrimidine rings. This compound is part of the pyrimidopyrimidine family, which is known for its significant biological and chemical properties. The structure of this compound includes a chlorine atom attached to the fourth position of the pyrimidine ring, contributing to its unique reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The reaction conditions often involve the use of solvents such as ethanol and catalysts like phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The use of advanced techniques such as liquid chromatography and mass spectrometry is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction involves the replacement of a hydrogen atom with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group by a nucleophile.
Suzuki Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophiles such as halogens and acids.
Nucleophilic Aromatic Substitution: Reagents include nucleophiles such as amines and alcohols.
Suzuki Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-Chloropyrimido[5,4-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloropyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloropyrimido[5,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features but different reactivity and applications.
Pyrrolo[2,3-d]pyrimidine: Known for its use in medicinal chemistry and drug development.
Quinazoline: A fused bicyclic compound with significant biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1260672-48-7 |
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Molecular Formula |
C6H3ClN4 |
Molecular Weight |
166.57 g/mol |
IUPAC Name |
4-chloropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN4/c7-6-5-4(9-3-11-6)1-8-2-10-5/h1-3H |
InChI Key |
IMADTTGGFZWIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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